2-Phenyl-2-(pyrazin-2-yl)pentanamide

Descripción

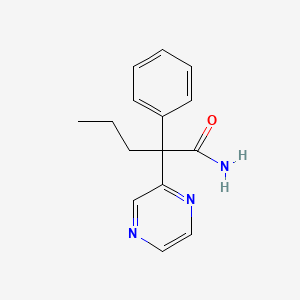

2-Phenyl-2-(pyrazin-2-yl)pentanamide is a synthetic organic compound characterized by a pentanamide backbone substituted with phenyl and pyrazin-2-yl groups at the second carbon position. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.

Propiedades

Número CAS |

1087-67-8 |

|---|---|

Fórmula molecular |

C15H17N3O |

Peso molecular |

255.321 |

Nombre IUPAC |

2-phenyl-2-pyrazin-2-ylpentanamide |

InChI |

InChI=1S/C15H17N3O/c1-2-8-15(14(16)19,12-6-4-3-5-7-12)13-11-17-9-10-18-13/h3-7,9-11H,2,8H2,1H3,(H2,16,19) |

Clave InChI |

SRIVTZZFEWOKMN-UHFFFAOYSA-N |

SMILES |

CCCC(C1=CC=CC=C1)(C2=NC=CN=C2)C(=O)N |

Sinónimos |

Pyrazineacetamide, .alpha.-phenyl-.alpha.-propyl- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Vamicamide

Vamicamide (2-phenyl-2-(pyridin-2-yl)pentanamide) differs by replacing pyrazine with pyridine. Vamicamide’s synthesis involves alkylation of 2-phenyl-2-(2-pyridyl)acetonitrile followed by hydrolysis, yielding a diastereomeric mixture resolved via recrystallization . This highlights the importance of heterocycle choice in synthetic feasibility and stereochemical outcomes.

N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide

This compound shares the pyrazine core but substitutes the pentanamide chain with an acetamide group and adds a benzyl group. The shorter acetamide chain may reduce conformational flexibility, while the furan ring introduces additional hydrogen-bonding sites. Such modifications could influence solubility and target selectivity .

Pentanamide Derivatives with Sulfonamide Groups

N4-Valeroylsulfanilamide (25)

A sulfonamide-pentanamide hybrid with a para-aminosulfonylphenyl group. Key properties include a melting point of 208–209°C and IR absorption at 1151 cm⁻¹ (SO₂NH stretch). The sulfonamide group enhances polarity, increasing aqueous solubility compared to 2-phenyl-2-(pyrazin-2-yl)pentanamide .

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide (F1)

This derivative incorporates a phthalimide group and sulfamoylphenyl substituent. The phthalimide moiety increases molecular rigidity, while the sulfamoyl group may confer antibacterial activity, as seen in sulfonamide-based antitubercular agents .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

<sup>a</sup> Calculated using ACD/Labs software where applicable. <sup>b</sup> Estimated based on formula C₁₈H₁₉N₃O. <sup>c</sup> Predicted using analogous pyrazine-containing compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.